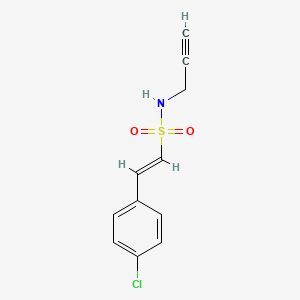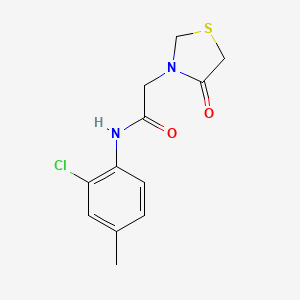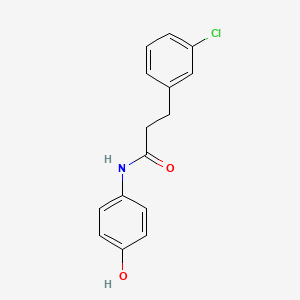![molecular formula C16H17FN2O B7645652 4-[(5-fluoro-2-methoxyphenyl)methyl]-2,3-dihydro-1H-quinoxaline](/img/structure/B7645652.png)
4-[(5-fluoro-2-methoxyphenyl)methyl]-2,3-dihydro-1H-quinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(5-fluoro-2-methoxyphenyl)methyl]-2,3-dihydro-1H-quinoxaline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery. This compound is also known as FMIQ, and its chemical formula is C17H16FN3O.
作用机制
The exact mechanism of action of FMIQ is not fully understood. However, several studies have suggested that FMIQ exerts its pharmacological effects by modulating the activity of various molecular targets, including ion channels, neurotransmitter receptors, and enzymes.
Biochemical and Physiological Effects:
FMIQ has been shown to exhibit a wide range of biochemical and physiological effects. For example, FMIQ has been reported to induce apoptosis (programmed cell death) in cancer cells by activating the caspase-3 pathway. FMIQ has also been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of various drugs and toxins. Additionally, FMIQ has been shown to modulate the activity of various neurotransmitter receptors, including GABA-A and NMDA receptors, which are involved in the regulation of neuronal excitability.
实验室实验的优点和局限性
One of the major advantages of FMIQ is its broad range of pharmacological activities, which make it a potential candidate for the development of novel therapeutic agents. Additionally, FMIQ is relatively easy to synthesize, which makes it a useful tool for structure-activity relationship studies. However, one of the limitations of FMIQ is its poor solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the study of FMIQ. One potential direction is to investigate the molecular targets of FMIQ in more detail, which could provide insights into its mechanism of action. Another direction is to explore the potential applications of FMIQ in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to investigate the pharmacokinetics and toxicity of FMIQ in vivo, which could facilitate its development as a therapeutic agent.
合成方法
The synthesis of FMIQ involves several steps, including the reaction of 5-fluoro-2-methoxybenzaldehyde with ethyl cyanoacetate, followed by the condensation of the resulting compound with o-phenylenediamine. The final product is obtained by reducing the resulting quinoxaline derivative with sodium borohydride.
科学研究应用
FMIQ has been extensively studied for its potential applications in the field of medicinal chemistry. Several studies have reported that FMIQ exhibits significant antitumor activity against various cancer cell lines. Additionally, FMIQ has been shown to possess potent anticonvulsant and antidepressant activities. These findings suggest that FMIQ could be a potential candidate for the development of novel therapeutic agents for the treatment of cancer, epilepsy, and depression.
属性
IUPAC Name |
4-[(5-fluoro-2-methoxyphenyl)methyl]-2,3-dihydro-1H-quinoxaline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O/c1-20-16-7-6-13(17)10-12(16)11-19-9-8-18-14-4-2-3-5-15(14)19/h2-7,10,18H,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWDXWYPAODWXAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)CN2CCNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-cyclopropyl-N-[[(2R)-oxolan-2-yl]methyl]-1,2-oxazole-3-carboxamide](/img/structure/B7645569.png)

![N-[2-(2-bromophenoxy)ethyl]-2-chloroacetamide](/img/structure/B7645591.png)
![1-[(2-Fluorophenyl)methyl]quinoxalin-2-one](/img/structure/B7645605.png)
![(2S)-N-[2-(2,3-dichlorophenoxy)ethyl]pyrrolidine-2-carboxamide](/img/structure/B7645606.png)



![(2S)-N-[2-(2-methoxyphenoxy)ethyl]pyrrolidine-2-carboxamide](/img/structure/B7645637.png)
![2-[(2-cyanophenyl)sulfonyl-methylamino]-N-methylacetamide](/img/structure/B7645644.png)
![2-chloro-N-[2-(2-methylphenoxy)ethyl]acetamide](/img/structure/B7645668.png)

![2-[1,3-Benzodioxol-5-ylsulfonyl(methyl)amino]acetamide](/img/structure/B7645687.png)
